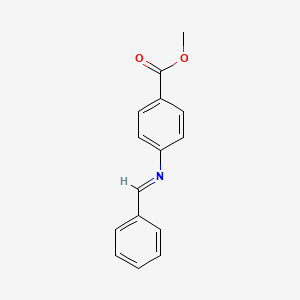![molecular formula C17H16N4O4 B14148322 4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one CAS No. 672935-41-0](/img/structure/B14148322.png)
4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one is an organic compound with a complex structure that includes a phthalazinone core, a nitrophenyl group, and a hydroxypropylamino substituent
Vorbereitungsmethoden
The synthesis of 4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one typically involves multiple steps. One common method starts with the nitration of a suitable phenol derivative to introduce the nitro group. This is followed by the reaction with a hydroxypropylamine to form the hydroxypropylamino group. The final step involves the cyclization to form the phthalazinone core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropylamino group can be replaced by other nucleophiles under suitable conditions
Wissenschaftliche Forschungsanwendungen
4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one can be compared with similar compounds such as:
4-hydroxypropylamino-3-nitrophenol: This compound shares the hydroxypropylamino and nitro groups but lacks the phthalazinone core, making it less complex.
3-nitro-4-hydroxypropylaminophenol: Similar in structure but with different positioning of functional groups, leading to variations in chemical properties and applications
Eigenschaften
CAS-Nummer |
672935-41-0 |
|---|---|
Molekularformel |
C17H16N4O4 |
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
4-[4-(2-hydroxypropylamino)-3-nitrophenyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C17H16N4O4/c1-10(22)9-18-14-7-6-11(8-15(14)21(24)25)16-12-4-2-3-5-13(12)17(23)20-19-16/h2-8,10,18,22H,9H2,1H3,(H,20,23) |
InChI-Schlüssel |
MSMUMJGQQLOQDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)[N+](=O)[O-])O |
Löslichkeit |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)


![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)

![N~2~-[3-(dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine](/img/structure/B14148278.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)


![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)

